molecular formula C22H24ClNO4 B2744354 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 1396798-29-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B2744354
CAS No.: 1396798-29-0
M. Wt: 401.89
InChI Key: CESVCMDSVXPTAI-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a cyclopentanecarboxamide core, a structural motif present in various biologically active molecules, and integrates multiple pharmacophores, including a 1,3-benzodioxole group and a chlorophenyl ring. These features are commonly associated with targeted protein modulation, suggesting potential for this molecule to act on specific enzymatic pathways or receptor systems . Research into this compound is primarily focused on its utility as a key intermediate or a novel chemical entity in drug discovery programs. Its complex structure makes it a valuable candidate for investigating structure-activity relationships (SAR), particularly in the development of kinase inhibitors, GPCR-targeted therapies, or ion channel modulators . The presence of the 1,3-benzodioxole and chlorophenyl substituents, which are found in compounds with diverse activity, indicates its potential application in oncology, neuroscience, and inflammation research . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols, and all data sheets should be consulted prior to use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO4/c1-21(26,16-6-9-18-19(12-16)28-14-27-18)13-24-20(25)22(10-2-3-11-22)15-4-7-17(23)8-5-15/h4-9,12,26H,2-3,10-11,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVCMDSVXPTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole ring
  • Hydroxypropyl group
  • Chlorophenyl moiety
  • Cyclopentanecarboxamide structure

These structural elements contribute significantly to its interactions with biological targets.

The primary mechanism of action for this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway and the synthesis of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, the compound may exert anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases and possibly cancer.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines. Preliminary studies suggest that this compound may also demonstrate antitumor activity.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05
This CompoundTBDTBD

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications beyond anti-inflammatory effects:

  • Analgesic Properties : Similar compounds have shown promise in pain relief.
  • Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety may contribute to antioxidant effects by scavenging free radicals.

Case Studies and Research Findings

  • Study on COX Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited COX-1 and COX-2 enzymes, leading to reduced levels of inflammatory markers in vitro .
  • Anticancer Research : Another research effort highlighted that compounds with structural similarities exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Some studies have indicated that related compounds may protect neuronal cells from oxidative stress, providing insights into possible neuroprotective applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic yields, and spectroscopic properties:

Key Observations:

Substituent Impact on Yield :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) improve reaction efficiency (50% yield) compared to bulky substituents like 4-methylbenzoyl (11% yield) .
  • Pyridinyl and methoxy groups balance steric and electronic effects, yielding moderate efficiencies (25%) .

Structural Flexibility vs. Rigidity: Cyclopropane rings (vs. Hydroxypropyl linkers (in the target compound) may offer greater conformational flexibility than acetamide or imine-based linkers .

Spectroscopic Validation :

  • All analogs were confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, with deviations <2 ppm between calculated and observed masses .

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Reagents and solvents : Use of bases like triethylamine (for amide bond formation) and polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Temperature : Low temperatures (0–5°C) to minimize side reactions during acyl chloride coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the final product .
    Key intermediates include the benzo[d][1,3]dioxol-5-yl hydroxypropyl amine and 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Answer:
Optimization strategies include:

  • Catalyst screening : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
  • Solvent engineering : Switch to DMF for improved solubility of aromatic intermediates .
  • Process intensification : Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Basic: What purification techniques are recommended for isolating this compound post-synthesis?

Answer:

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Solvent partitioning : Dichloromethane/water extraction to separate hydrophilic byproducts .

Advanced: What methodologies are employed to analyze the compound's interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) to receptors like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in silico .
  • In vitro assays : Cell-based luciferase reporters or ELISA to assess functional activity (e.g., IC50 values) .

Basic: What structural features contribute to its potential pharmacological activity?

Answer:

  • Benzo[d][1,3]dioxole moiety : Enhances metabolic stability and membrane permeability via π-π stacking .
  • 4-Chlorophenyl group : Increases lipophilicity and target affinity through hydrophobic interactions .
  • Cyclopentanecarboxamide backbone : Restricts conformational flexibility, improving selectivity for sterically constrained binding pockets .

Advanced: How do researchers address contradictions in biological activity data across assay systems?

Answer:

  • Orthogonal validation : Compare results from SPR (binding affinity) with functional assays (e.g., cAMP inhibition) .
  • Assay condition standardization : Adjust pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize artifacts .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain discrepancies .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm regiochemistry of the benzo[d][1,3]dioxole and cyclopentane groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .
  • FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) .

Advanced: What computational tools predict the compound's reactivity or binding modes?

Answer:

  • Quantum chemical calculations : Gaussian or ORCA software to model transition states and reaction pathways .
  • Molecular Dynamics (MD) : GROMACS for simulating ligand-protein interactions over microsecond timescales .
  • Machine learning : Train models on PubChem data to predict solubility or metabolic stability .

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